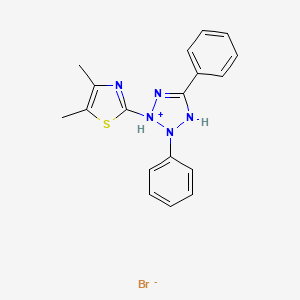
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid is a chiral compound with significant importance in various scientific fields. This compound features a unique structure with a hexyl group, a hydroxy group, and a keto group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate universality.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis, where engineered bacteria containing specific enzymes are used to catalyze the reduction reactions. This method is advantageous due to its simplicity, scalability, and high stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds have similar structural motifs but differ in the stereochemistry and functional groups.
(2S,3S)-tartaric acid: Another chiral compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H42O4 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h20-21,24H,3-18H2,1-2H3,(H,25,26)/t20-,21-/m0/s1 |
InChI Key |
VXXJDIDELPIISN-SFTDATJTSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)C[C@@H]([C@H](CCCCCC)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(C(CCCCCC)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)






![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)


![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)


